4-Cyanobenzylzinc bromide
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Overview
Description
4-Cyanobenzylzinc bromide is an organozinc reagent with the chemical formula C8H6BrNZn . It is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds through various coupling reactions. This compound is typically available as a solution in tetrahydrofuran (THF) and is known for its reactivity and versatility in synthetic chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Cyanobenzylzinc bromide can be synthesized by the reaction of 4-cyanobenzyl bromide with zinc in the presence of a suitable solvent such as THF. The reaction typically involves the following steps:
- Dissolution of zinc powder in THF.
- Addition of 4-cyanobenzyl bromide to the zinc solution.
- Stirring the mixture at room temperature or under reflux conditions until the reaction is complete .
Industrial Production Methods
In an industrial setting, the preparation of this compound may involve the use of more efficient and scalable methods. One such method includes the use of zinc oxide and dimethyl zinc bromide as reagents. The reaction is carried out under controlled conditions to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions
4-Cyanobenzylzinc bromide undergoes various types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the zinc bromide moiety is replaced by other nucleophiles.
Coupling Reactions: It is widely used in Negishi coupling reactions to form carbon-carbon bonds with aryl or alkyl halides.
Common Reagents and Conditions
Negishi Coupling: This reaction typically involves the use of palladium or nickel catalysts, along with a base such as triethylamine.
Substitution Reactions: Common reagents include various nucleophiles such as amines, alcohols, and thiols.
Major Products Formed
Negishi Coupling: The major products are biaryl or alkyl-aryl compounds, depending on the nature of the halide used.
Substitution Reactions: The products vary based on the nucleophile, resulting in compounds such as amides, ethers, and thioethers.
Scientific Research Applications
4-Cyanobenzylzinc bromide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-cyanobenzylzinc bromide involves its ability to act as a nucleophile in various reactions. The zinc atom coordinates with the bromide, making the benzyl group more reactive towards electrophiles. This reactivity allows it to participate in coupling reactions, where it forms new carbon-carbon bonds through the transfer of the benzyl group to an electrophilic partner .
Comparison with Similar Compounds
Similar Compounds
4-Cyanobenzyl bromide: Similar in structure but lacks the zinc component, making it less reactive in coupling reactions.
2-Cyanobenzylzinc bromide: Similar organozinc reagent but with the cyano group in a different position, affecting its reactivity and selectivity in reactions.
4-Bromomethylbenzonitrile: Another related compound used in organic synthesis but without the zinc component.
Uniqueness
4-Cyanobenzylzinc bromide is unique due to its combination of the benzyl group with a zinc atom, providing enhanced reactivity and versatility in synthetic applications. Its ability to participate in a wide range of coupling reactions makes it a valuable reagent in organic chemistry .
Properties
IUPAC Name |
bromozinc(1+);4-methanidylbenzonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N.BrH.Zn/c1-7-2-4-8(6-9)5-3-7;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZQOIOPGDXHKW-UHFFFAOYSA-M |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=C(C=C1)C#N.[Zn+]Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6BrNZn |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401302895 |
Source
|
Record name | Bromo[(4-cyanophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
135579-87-2 |
Source
|
Record name | Bromo[(4-cyanophenyl)methyl]zinc | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401302895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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